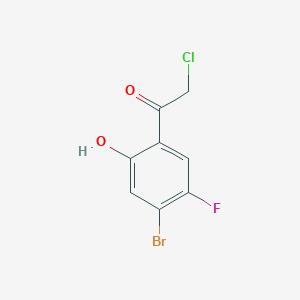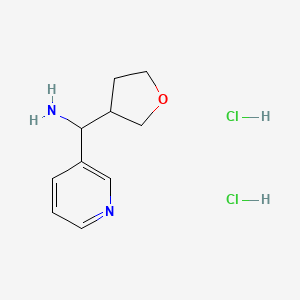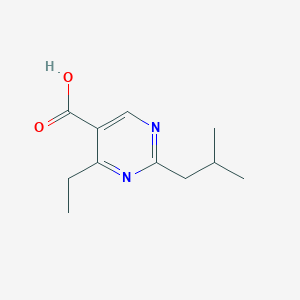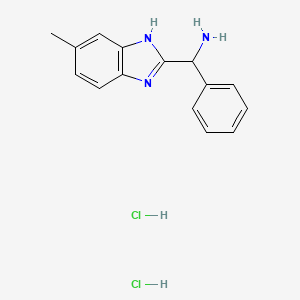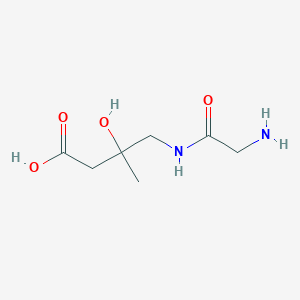
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. Its multifaceted nature makes it a subject of interest in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2-aminoacetamide under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 298.15 to 318.15 K . The process may require the use of catalysts or specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities. Advanced techniques like ultrasonic and viscometric analysis are employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aminocaproic acid
- Tranexamic acid
- 4-(Aminomethyl)benzoic acid
- Glycine
Uniqueness
4-(2-Aminoacetamido)-3-hydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both an aminoacetamido group and a hydroxyl group, allowing it to participate in a broader range of reactions and interactions .
Eigenschaften
Molekularformel |
C7H14N2O4 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
4-[(2-aminoacetyl)amino]-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4/c1-7(13,2-6(11)12)4-9-5(10)3-8/h13H,2-4,8H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
MYYAFGMNWFLEDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)(CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
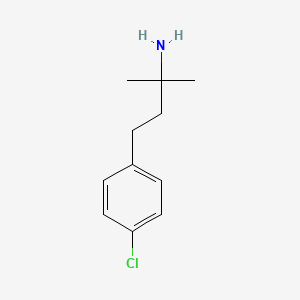
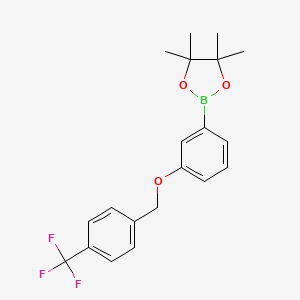
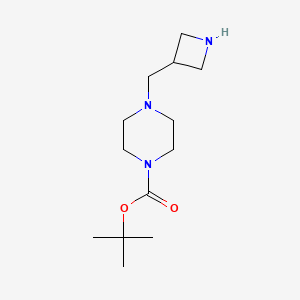
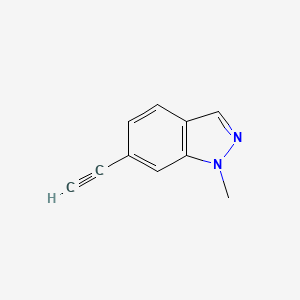
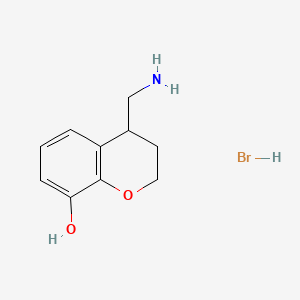
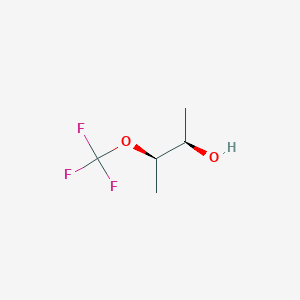
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
